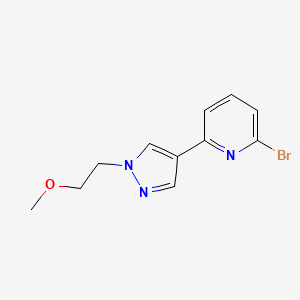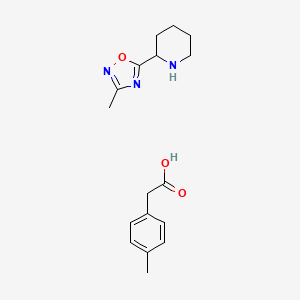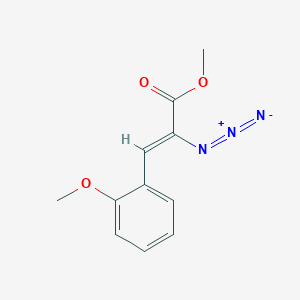![molecular formula C29H26N2O4 B13715832 (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-O-Trityl-2,3’-anhydrothymidine is a nucleoside analogue that has garnered interest in the field of medicinal chemistry. This compound is characterized by the presence of a trityl group at the 5’ position and an anhydro linkage between the 2 and 3’ positions of thymidine. It is primarily used in research settings, particularly in the study of antiviral agents and nucleoside analogues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Trityl-2,3’-anhydrothymidine typically involves the protection of thymidine with a trityl group at the 5’ hydroxyl position. This is followed by mesylation at the 3’ hydroxyl position to form 5’-O-Trityl-3’-O-mesylthymidine. The mesylated intermediate is then treated with aqueous potassium hydroxide to induce the formation of the 2,3’-anhydrothymidine structure .
Industrial Production Methods
While specific industrial production methods for 5-O-Trityl-2,3’-anhydrothymidine are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of protective groups, mesylation, and subsequent cyclization to achieve the desired anhydro structure.
化学反応の分析
Types of Reactions
5-O-Trityl-2,3’-anhydrothymidine undergoes various chemical reactions, including:
Substitution Reactions: The anhydro linkage can be opened under basic conditions, leading to the formation of different nucleoside analogues.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, potentially altering its biological activity.
Common Reagents and Conditions
Mesylation: Methanesulfonyl chloride in the presence of triethylamine is commonly used for mesylation.
Cyclization: Aqueous potassium hydroxide is used to induce cyclization and form the anhydro linkage.
Major Products
The major products formed from these reactions include various nucleoside analogues that can be further modified for specific research applications .
科学的研究の応用
5-O-Trityl-2,3’-anhydrothymidine has several scientific research applications:
Antiviral Research: It is used as a precursor in the synthesis of nucleoside analogues that inhibit viral replication, particularly in the study of HIV.
Chemical Biology: The compound is used to study the mechanisms of nucleoside analogues and their interactions with biological targets.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity.
作用機序
The mechanism of action of 5-O-Trityl-2,3’-anhydrothymidine involves its conversion into active nucleoside analogues that inhibit viral enzymes, such as reverse transcriptase. By binding to these enzymes, the compound prevents the elongation of the viral RNA chain, thereby inhibiting viral replication .
類似化合物との比較
Similar Compounds
3’-O-Aminothymidine: Another nucleoside analogue used in antiviral research.
Zidovudine: A well-known antiviral agent that shares structural similarities with 5-O-Trityl-2,3’-anhydrothymidine.
Uniqueness
5-O-Trityl-2,3’-anhydrothymidine is unique due to its specific anhydro linkage and trityl protection, which provide distinct chemical properties and biological activities compared to other nucleoside analogues.
特性
分子式 |
C29H26N2O4 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25+,26+/m0/s1 |
InChIキー |
BNYSGZUWMUNZBM-JIMJEQGWSA-N |
異性体SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
正規SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


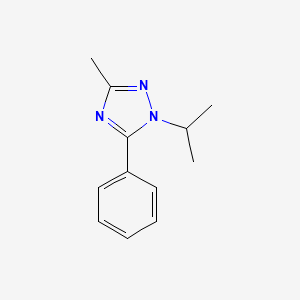
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
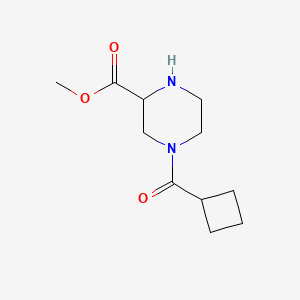
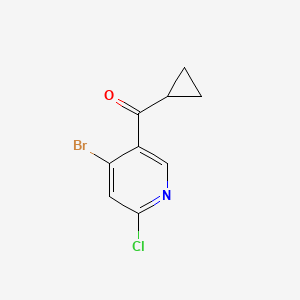

![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
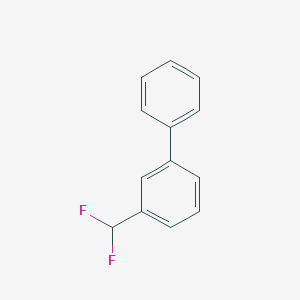
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
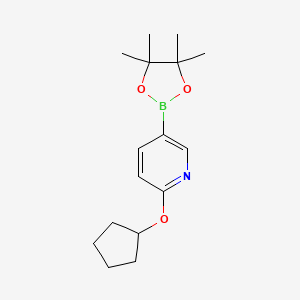
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)
